2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole 2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825482
InChI: InChI=1S/C9H6ClF2NO2/c10-4-7-13-8-5(14-7)2-1-3-6(8)15-9(11)12/h1-3,9H,4H2
SMILES:
Molecular Formula: C9H6ClF2NO2
Molecular Weight: 233.60 g/mol

2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole

CAS No.:

Cat. No.: VC15825482

Molecular Formula: C9H6ClF2NO2

Molecular Weight: 233.60 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole -

Specification

Molecular Formula C9H6ClF2NO2
Molecular Weight 233.60 g/mol
IUPAC Name 2-(chloromethyl)-4-(difluoromethoxy)-1,3-benzoxazole
Standard InChI InChI=1S/C9H6ClF2NO2/c10-4-7-13-8-5(14-7)2-1-3-6(8)15-9(11)12/h1-3,9H,4H2
Standard InChI Key GROPPOPRGZGLRV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CCl

Introduction

2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole is a heterocyclic organic compound belonging to the benzoxazole class. It features a benzene ring fused to an oxazole ring, with a chloromethyl group and a difluoromethoxy group attached. The molecular formula of this compound is C9H6ClF2NO2, and its molecular weight is approximately 233.60 g/mol.

Synthesis of 2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole

The synthesis of this compound typically involves multi-step organic reactions. These processes require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Common analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Significance and Potential Applications

The compound's mechanism of action involves interaction with biological targets, suggesting potential applications in drug development, particularly as inhibitors in biochemical pathways. Its unique structure and functional groups contribute to its pharmacological properties, making it a candidate for further research in medicinal chemistry.

Table: Comparison of Related Benzoxazole Compounds

Compound NameStructure FeaturesUnique Aspects
2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazoleChloromethyl and difluoromethoxy groupsPotential drug development candidate
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazoleDifluoromethoxy and methoxy groupsInvestigated for phosphodiesterase inhibition
2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazoleChloromethyl and difluoromethoxy groups at different positionsPotential enzyme inhibitor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator